Ethyl (tert-butoxycarbonyl)-L-valinate
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Overview
Description
Ethyl (tert-butoxycarbonyl)-L-valinate is a compound commonly used in organic synthesis, particularly in the field of peptide chemistry. It is an ester derivative of L-valine, an essential amino acid, and features a tert-butoxycarbonyl (Boc) protecting group. The Boc group is widely used to protect amines during chemical reactions, preventing unwanted side reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (tert-butoxycarbonyl)-L-valinate typically involves the protection of the amino group of L-valine with a Boc group, followed by esterification with ethanol. The reaction conditions often include the use of di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of flow microreactor systems to enhance efficiency, versatility, and sustainability compared to batch processes .
Chemical Reactions Analysis
Types of Reactions: Ethyl (tert-butoxycarbonyl)-L-valinate undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids like trifluoroacetic acid or HCl in methanol.
Ester Hydrolysis: Conversion of the ester group to a carboxylic acid using aqueous base or acid.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid in dichloromethane or HCl in methanol.
Ester Hydrolysis: Sodium hydroxide in water or hydrochloric acid in methanol.
Major Products Formed:
Deprotection: L-valine.
Ester Hydrolysis: L-valine and ethanol.
Scientific Research Applications
Ethyl (tert-butoxycarbonyl)-L-valinate is used in various scientific research applications, including:
Peptide Synthesis: As a protected amino acid derivative, it is used in the synthesis of peptides and proteins.
Medicinal Chemistry: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Biological Studies: Employed in studies involving amino acid metabolism and protein engineering.
Mechanism of Action
The primary mechanism of action for Ethyl (tert-butoxycarbonyl)-L-valinate involves the protection of the amino group of L-valine. The Boc group prevents unwanted side reactions during chemical synthesis by temporarily masking the reactivity of the amino group. The Boc group can be selectively removed under acidic conditions, revealing the free amine for further reactions .
Comparison with Similar Compounds
- Ethyl (tert-butoxycarbonyl)-L-alaninate
- Ethyl (tert-butoxycarbonyl)-L-leucinate
- Ethyl (tert-butoxycarbonyl)-L-isoleucinate
Comparison: Ethyl (tert-butoxycarbonyl)-L-valinate is unique due to its specific use in the synthesis of peptides containing L-valine. While similar compounds like Ethyl (tert-butoxycarbonyl)-L-alaninate and Ethyl (tert-butoxycarbonyl)-L-leucinate are used for peptides containing alanine and leucine, respectively, this compound is preferred for its role in introducing valine residues into peptides .
Properties
Molecular Formula |
C12H23NO4 |
---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
ethyl (2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
InChI |
InChI=1S/C12H23NO4/c1-7-16-10(14)9(8(2)3)13-11(15)17-12(4,5)6/h8-9H,7H2,1-6H3,(H,13,15)/t9-/m0/s1 |
InChI Key |
JNKNQMOSZQCECU-VIFPVBQESA-N |
Isomeric SMILES |
CCOC(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C |
Canonical SMILES |
CCOC(=O)C(C(C)C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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